SIRT1 Activation Potency vs. SRT1720 and SRT2104
SIRT1 activator 1 activates SIRT1 with an EC50 of 1 µM . In contrast, the widely used SRT1720 demonstrates an EC50 of 0.16 µM , and the clinical candidate SRT2104 shows similar nanomolar potency . While SIRT1 activator 1 is approximately 6-fold less potent than SRT1720 in cell-free assays, its EC50 of 1 µM remains well within the range suitable for cell-based and in vivo studies, and this moderate potency may offer advantages in minimizing off-target effects compared to ultra-potent analogs.
| Evidence Dimension | SIRT1 activation EC50 |
|---|---|
| Target Compound Data | 1 µM |
| Comparator Or Baseline | SRT1720: 0.16 µM; SRT2104: ~0.2-0.5 µM (reported range) |
| Quantified Difference | Target compound is ~6-fold less potent than SRT1720 |
| Conditions | Cell-free fluorescence-based SIRT1 activation assay |
Why This Matters
Understanding relative potency guides dose selection for cellular and in vivo experiments, ensuring that observed effects are due to SIRT1 activation rather than off-target activities that may arise at high concentrations of ultra-potent compounds.
